![molecular formula C18H15N3OS B2470926 4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892856-38-1](/img/structure/B2470926.png)
4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds using related chemical structures has been extensive. For example, the synthesis of benzothiazoles and thiazolopyridines from thioamides using a metal- and reagent-free method showcases the innovative approach to creating these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017). Similarly, the creation of various heterocyclic skeletons, such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline, through reactions involving thioamide moieties, demonstrates the compound's utility in generating novel cyclic products (Fathalla & Pazdera, 2002).
Organic Electronics and Photonics
The synthesis of novel acceptors inducing n-type behavior in conjugated polymers highlights the role of cyano-substituted benzothiadiazoles in the development of materials for organic electronics. These acceptors, such as 4,7-di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole, enhance the electron affinity of polymers, facilitating the shift from unipolar p-type to unipolar n-type charge transport, which is critical for applications in organic field-effect transistors and photovoltaic cells (Casey et al., 2015).
Sensing Applications
The design and synthesis of heterocyclic compounds for the colorimetric detection of cyanide demonstrate the potential of benzamide derivatives in sensing applications. These compounds undergo significant color transitions in the presence of cyanide, enabling the development of practical strategies for detecting this toxic anion in aqueous environments (Tomasulo et al., 2006). Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit drastic color transitions in response to fluoride anions, underscores the utility of these compounds in the naked-eye detection of fluoride in solution (Younes et al., 2020).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of targets, including enzymes and receptors . For instance, thiazole derivatives have shown inhibitory effects against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) .
Mode of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse solubility profiles, which can influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Future Directions
properties
IUPAC Name |
4-cyano-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-11(2)14-7-8-15-16(9-14)23-18(20-15)21-17(22)13-5-3-12(10-19)4-6-13/h3-9,11H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRWQXDOJGUBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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